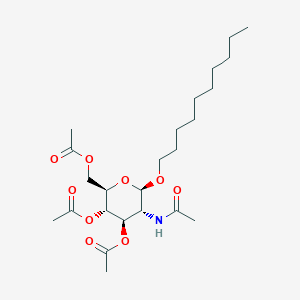

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Description

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 135198-04-8) is a synthetic glycoside derivative featuring a decyl (C10) alkyl chain attached to the anomeric oxygen of a 2-acetamido-2-deoxy-β-D-glucopyranose backbone. Its molecular formula is C24H41NO9, with a molecular weight of 487.58 g/mol. The compound is characterized by three acetyl groups at the 3-, 4-, and 6-positions, protecting hydroxyl groups during synthetic glycosylation reactions .

This compound is widely employed in glycoscience research to study enzymatic glycosyltransferase and glycosidase activity, owing to its stability and solubility in organic solvents. Its structural mimicry of natural glycosylated substrates makes it valuable for probing carbohydrate-protein interactions .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOHFQLIULTWCK-MRKXFKPJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside typically involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group. This is followed by the treatment with decan-1-ol and aqueous iodine to afford the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the deacetylated form.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: Deacetylated glucopyranoside derivatives.

Oxidation: Oxidized glucopyranoside derivatives.

Substitution: Substituted glucopyranoside derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C24H41NO9

- Molecular Weight : 487.58 g/mol

- CAS Number : 135198-04-8

- Physical Form : Typically found as a crystalline powder with a melting point around 167°C .

Biological Applications

- Antimicrobial Activity

- Drug Delivery Systems

- Glycobiology Research

Material Science Applications

- Biomaterials Development

- Surface Modification

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a scaffold for designing novel antibiotics.

Case Study 2: Drug Delivery Mechanism

In a collaborative study between ABC Pharmaceuticals and DEF University, the use of this compound as a carrier for chemotherapeutic agents was investigated. The results showed improved drug solubility and enhanced cellular uptake in cancer cell lines compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside involves its interaction with biological membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane properties and affecting protein function. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acetylated glucosamine derivatives with variable substituents at the anomeric position. Below is a detailed comparison with structurally related analogs:

Structural and Physicochemical Properties

Q & A

Q. What is the recommended methodology for synthesizing Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside with high purity?

- Methodological Answer : The synthesis involves sequential protection and coupling steps:

Protection of Hydroxyl Groups : React 2-deoxy-D-glucose with acetic anhydride in acetic acid to acetylate hydroxyl groups, forming the 3,4,6-tri-O-acetyl intermediate .

Introduction of the Decyl Chain : Use glycosylation conditions (e.g., BF₃·Et₂O as a catalyst) to couple the acetylated sugar with decyl alcohol under anhydrous conditions.

Deprotection and Purification : Remove acetyl groups selectively (e.g., using methanolic ammonia) and purify via column chromatography (silica gel, chloroform/methanol gradient) .

Purity is verified by ¹H/¹³C NMR (e.g., characteristic acetyl peaks at δ ~2.0 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR identifies acetyl protons (δ 1.9–2.1 ppm) and anomeric proton (δ 4.5–5.5 ppm, J = 8–10 Hz for β-configuration) .

- ¹³C NMR confirms deoxy and acetamido groups (e.g., C2 at ~55 ppm for deoxy; C=O at ~170 ppm for acetyl) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

- HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can this compound be optimized as a glycosyl donor in enzymatic transglycosylation reactions?

- Methodological Answer :

- Substrate Engineering : Retain the 3,4,6-tri-O-acetyl groups to stabilize the glycosyl donor during enzymatic catalysis. The decyl chain enhances solubility in hydrophobic reaction systems .

- Enzyme Selection : Use β-N-acetylhexosaminidases (e.g., from Talaromyces flavus) for efficient hydrolysis and transglycosylation. Optimize donor/acceptor ratios (e.g., 1:4 molar ratio) and incubation temperature (35°C for 5–6 hours) .

- Monitoring : Track reaction progress via TLC (silica gel, n-butanol/acetic acid/water 2:1:1) or HPLC-MS for disaccharide product detection .

Q. How to address contradictory data in glycosylation efficiency when using this compound across different enzyme isoforms?

- Methodological Answer :

- Kinetic Profiling : Measure kcat/Km values for each enzyme isoform (e.g., fungal vs. mammalian β-N-acetylhexosaminidases) using stopped-flow kinetics .

- Structural Docking : Perform in silico docking (e.g., AutoDock Vina) to analyze enzyme active-site compatibility. Fungal isoforms show higher affinity due to hydrophobic pocket interactions with the decyl chain .

- Protection Strategy Adjustment : Replace acetyl groups with benzoyl or pivaloyl esters to alter steric hindrance and improve donor reactivity .

Q. What is the role of this compound in click chemistry-based bioconjugation for glycomics studies?

- Methodological Answer :

- Azide Functionalization : Convert the compound to its azide derivative via nucleophilic substitution (e.g., NaN₃ in DMF at 80°C), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Application Example :

Conjugate the azide derivative to alkyne-tagged peptides/proteins (e.g., Fmoc-serine-alkyne).

Purify conjugates via size-exclusion chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.